Potassium 2,2-difluoro-4-methyl-3-oxopentanoate
Description
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is a fluorinated organic salt characterized by a pentanoate backbone with a ketone group at position 3, two fluorine atoms at position 2, and a methyl group at position 4. The potassium counterion enhances its solubility in polar solvents, making it advantageous for applications requiring aqueous compatibility. Structurally, it is closely related to esters such as Methyl 2,2-difluoro-3-oxopentanoate (CAS 196202-01-4), which shares the difluoro and oxo substituents but features a methyl ester group instead of a potassium salt . Potential applications include use as an intermediate in pharmaceuticals or agrochemicals, leveraging the electron-withdrawing effects of fluorine atoms to modulate reactivity and stability.
Properties
IUPAC Name |
potassium;2,2-difluoro-4-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3.K/c1-3(2)4(9)6(7,8)5(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBBENHXWYDBKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(=O)[O-])(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate typically involves the reaction of 2,2-difluoro-4-methyl-3-oxopentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt. The reaction can be represented as follows:
C6H8F2O3+KOH→C6H7F2KO3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium 2,2-difluoro-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atoms.
Reduction: The major product is 2,2-difluoro-4-methyl-3-hydroxypentanoate.
Oxidation: The major product is 2,2-difluoro-4-methyl-3-oxopentanoic acid.
Scientific Research Applications
Chemistry
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate serves as a building block in the synthesis of more complex organofluorine compounds. Its fluorinated structure is valuable for studying fluorine chemistry and exploring the reactivity of fluorinated compounds in chemical reactions.
Biochemistry
In biochemical studies, this compound is used to investigate the effects of fluorinated compounds on biological systems. The presence of fluorine can significantly influence the behavior of molecules in biological contexts, making it a useful tool for understanding enzyme interactions and metabolic pathways.
Medicinal Chemistry
Research into the pharmaceutical applications of this compound has indicated potential benefits in drug development. The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and stability. Studies have shown that compounds with similar structures can interact with biological macromolecules, potentially altering biological responses.
Industrial Applications
The compound is also relevant in the production of specialty chemicals and materials that exhibit unique properties such as increased stability or reactivity. Its use in industrial settings includes applications in agrochemicals and as intermediates in the synthesis of other fluorinated compounds .
Case Study 1: Fluorinated Drug Development
A study investigated the role of fluorinated compounds in enhancing drug bioavailability and stability. This compound was used as an intermediate in synthesizing new drug candidates that exhibited improved therapeutic profiles compared to non-fluorinated versions. The results indicated that the presence of fluorine atoms could significantly alter metabolic pathways and improve interaction with target enzymes .
Case Study 2: Agrochemical Applications
In agricultural research, this compound was evaluated for its effectiveness as a precursor for developing new insecticides and fungicides. The study demonstrated that derivatives synthesized from this compound exhibited enhanced pest control efficacy due to their unique chemical properties imparted by the difluoromethyl groups .
Mechanism of Action
The mechanism of action of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution within the molecule, making it more or less reactive under certain conditions. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Potassium 2,2-difluoro-4-methyl-3-oxopentanoate with structurally related compounds, focusing on molecular features, substituents, and inferred properties.
Key Observations:
Functional Group Variations: The potassium salt (target compound) replaces the ester group in Methyl 2,2-difluoro-3-oxopentanoate with a hydrophilic potassium ion, significantly altering solubility and phase behavior . Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate contains three fluorine atoms and two oxo groups, which may enhance its reactivity in nucleophilic substitutions compared to the difluoro analogs .
Chain Length and Substituent Position: Ethyl 4,4-difluoro-3-oxobutanoate has a shorter butanoate chain, which could reduce steric hindrance in synthetic applications relative to pentanoate derivatives . Diethyl 2,2-difluoropentanedioate’s dual ester groups may improve compatibility with non-polar solvents, contrasting with the potassium salt’s polar nature .
Applications :
- Methyl and ethyl esters (e.g., CAS 196202-01-4 and 141-97-9) are likely employed as intermediates in organic synthesis due to their volatility and ease of functionalization .
- The potassium salt’s solubility profile suggests utility in formulations requiring ionic character, such as drug delivery systems or catalytic reactions.
Biological Activity
Potassium 2,2-difluoro-4-methyl-3-oxopentanoate is an organofluorine compound with the molecular formula C₆H₇F₂KO₃. It is characterized by two fluorine atoms, a methyl group, and a ketone functional group, making it a potassium salt of a difluorinated keto acid. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The presence of fluorine atoms can significantly influence the reactivity and stability of the compound, affecting its interaction with biological systems. For instance, fluorine's high electronegativity alters electron distribution within the molecule, which may enhance or inhibit enzyme activity or receptor binding .
Enzyme Interactions
Research indicates that this compound may modulate the activity of specific enzymes involved in metabolic pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it can act as an inhibitor or activator depending on the target enzyme .
Anticancer Activity
One notable area of research involves the anticancer properties of this compound. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against MCF-7 (breast adenocarcinoma) and A375 (melanoma) cells, demonstrating promising results in inhibiting cell proliferation .
Immunomodulatory Effects
Additionally, there is emerging evidence that this compound may have immunomodulatory effects. Compounds in this category have been studied for their ability to activate immune responses via pathways such as NF-κB signaling. This activation can lead to increased production of pro-inflammatory cytokines and enhance the immune system's ability to combat infections and malignancies .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Lines | IC50 (μM) | Reference |
|---|---|---|---|---|
| This compound | Anticancer | MCF-7, A375 | TBD | |
| Similar Fluorinated Compounds | Anticancer | HCT116 | <10 | |
| NOD2 Agonists | Immunomodulatory | HEK-Blue NOD2 cells | 2 |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Applications in Research and Industry
This compound serves as a valuable building block in the synthesis of more complex organofluorine compounds. Its unique structural properties make it an essential component in studies related to fluorine chemistry and medicinal applications. Researchers are particularly interested in its potential use in drug development due to its ability to modify biological interactions favorably .
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and long-term effects on human health are crucial for determining its viability as a therapeutic agent. Additionally, studies focusing on structure–activity relationships (SAR) will help optimize its efficacy and safety profile for potential clinical applications.
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and structure of Potassium 2,2-difluoro-4-methyl-3-oxopentanoate?
Methodological Answer:
To ensure structural integrity and purity, employ a combination of nuclear magnetic resonance (NMR) for elucidating fluorine and proton environments (e.g., and NMR) and high-performance liquid chromatography (HPLC) with UV detection for quantifying impurities. For molecular weight confirmation, mass spectrometry (MS) with electrospray ionization (ESI) is critical. Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities in fluorine substitution patterns .
Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Adopt a forced degradation protocol using controlled environments:
- pH Stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC and track keto-enol tautomerism using infrared (IR) spectroscopy.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and isothermal stress testing (40–80°C) to model shelf-life kinetics. Compare results with preformulation frameworks for potassium salts, such as those applied to losartan potassium (e.g., USP monographs for excipient compatibility) .
Advanced: What mechanistic insights explain the reactivity of the β-keto-fluorinated moiety in nucleophilic reactions?
Methodological Answer:
The electron-withdrawing effects of the 2,2-difluoro group increase the electrophilicity of the 3-oxo (keto) carbon, enhancing susceptibility to nucleophilic attack. To validate this:
Perform kinetic isotope effect (KIE) studies using deuterated analogs to probe transition states.
Use computational modeling (e.g., Gaussian or ORCA software) to calculate Fukui indices and electrostatic potential maps, identifying reactive sites.
Compare reaction rates with non-fluorinated analogs (e.g., 4-methyl-3-oxopentanoate) to isolate fluorine’s electronic contributions. Reference phosphonofluoridate ester studies for analogous fluorine-mediated reactivity .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Methodological Answer:
Address discrepancies through systematic solubility parameter analysis :
Use the Hansen solubility parameters (HSP) to correlate solvent polarity (δ), hydrogen bonding (δ), and dispersion forces (δ) with experimental solubility.
Validate via cloud-point titration in binary solvent mixtures (e.g., water-DMSO).
Apply molecular dynamics simulations to model solvation shells, particularly focusing on potassium ion coordination and fluorine-solvent interactions. Cross-reference PFAS solubility studies, noting ionic strength and counterion effects .
Advanced: What strategies optimize the enantioselective synthesis of derivatives from this compound?
Methodological Answer:
Leverage asymmetric catalysis with chiral ligands (e.g., BINAP or Salen complexes) to control stereochemistry at the 4-methyl position. Key steps:
Screen chiral catalysts in model reactions (e.g., Michael additions) using high-throughput experimentation (HTE).
Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).
Apply kinetic resolution if racemization occurs, guided by organophosphonate ester methodologies (e.g., dinaphtho-dioxaphosphepin catalysts) .
Advanced: How can computational models predict the environmental persistence of this compound compared to other PFAS?
Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models parameterized with:
- Hydrolysis half-lives : Calculate activation energies for defluorination using DFT.
- Bioaccumulation potential : Estimate log (octanol-water partition coefficient) via COSMOtherm software.
- Degradation pathways : Simulate oxidative cleavage of the β-keto group using molecular orbital theory (e.g., HOMO-LUMO gaps). Validate against experimental PFAS degradation datasets, such as those for perfluoroalkyl sulfonates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
